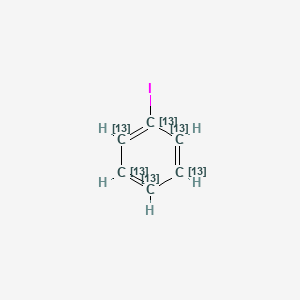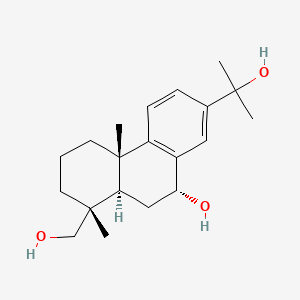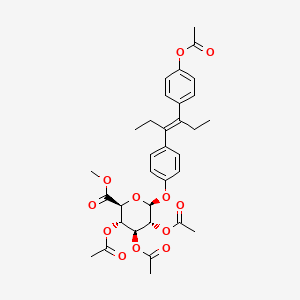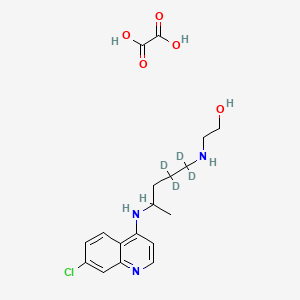![molecular formula C36H86O11Si8 B564534 TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS CAS No. 19945-84-7](/img/structure/B564534.png)
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS typically involves the reaction of maltose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Maltose+Trimethylsilyl chloride→TMS maltose+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to regenerate maltose.
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups.
Major Products Formed
Hydrolysis: Maltose.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS is widely used in scientific research due to its enhanced stability and volatility. Some of its applications include:
Chemistry: Used as a standard in GC-MS for the analysis of carbohydrates.
Biology: Employed in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: Utilized in the development of diagnostic assays for detecting carbohydrate-related disorders.
Industry: Applied in quality control processes for food and pharmaceutical products
Mécanisme D'action
The mechanism of action of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS involves its interaction with various molecular targets and pathways. In analytical chemistry, the trimethylsilyl groups enhance the volatility and stability of maltose, allowing for more accurate and sensitive detection in GC-MS. In biological systems, this compound can be hydrolyzed to release maltose, which then participates in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
TMS glucose: A trimethylsilyl derivative of glucose.
TMS sucrose: A trimethylsilyl derivative of sucrose.
TMS lactose: A trimethylsilyl derivative of lactose.
Uniqueness
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS is unique due to its specific structure and properties. Compared to other TMS derivatives, this compound has a distinct pattern of trimethylsilyl substitution, which affects its reactivity and stability. Additionally, this compound is particularly useful in the analysis of disaccharides, whereas TMS glucose and TMS sucrose are more commonly used for monosaccharides and trisaccharides, respectively .
Propriétés
Numéro CAS |
19945-84-7 |
|---|---|
Formule moléculaire |
C36H86O11Si8 |
Poids moléculaire |
919.753 |
Nom IUPAC |
trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(31(43-51(10,11)12)34(46-54(19,20)21)36(40-27)47-55(22,23)24)41-35-33(45-53(16,17)18)32(44-52(13,14)15)30(42-50(7,8)9)28(39-35)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3/t27-,28-,29-,30-,31+,32+,33-,34-,35-,36?/m1/s1 |
Clé InChI |
QJZFVYJIGWEKIR-YYHWGESWSA-N |
SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


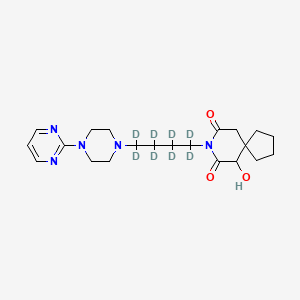
![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)
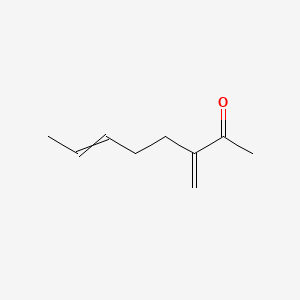

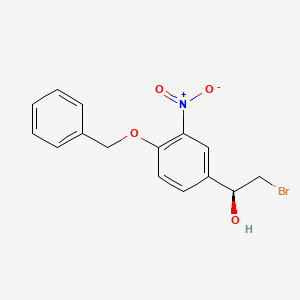
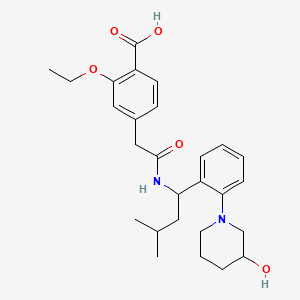

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

